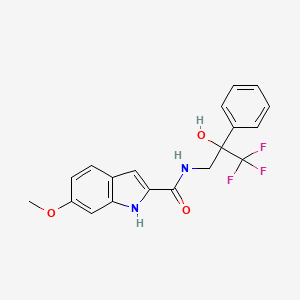

6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-indole-2-carboxamide

Description

6-Methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by a 6-methoxy substituent on the indole core and a trifluorinated, hydroxyl-bearing phenylpropyl side chain. For example, structurally related N-(benzoylphenyl)-1H-indole-2-carboxamide derivatives have demonstrated significant antihypertriglyceridemic effects in preclinical models, reducing plasma triglycerides and cholesterol while elevating HDL levels . The trifluoro and hydroxyl groups in the target compound may enhance metabolic stability and target binding compared to non-fluorinated analogs, though specific pharmacological data for this compound remain to be published .

Properties

IUPAC Name |

6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O3/c1-27-14-8-7-12-9-16(24-15(12)10-14)17(25)23-11-18(26,19(20,21)22)13-5-3-2-4-6-13/h2-10,24,26H,11H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGMZYOCOYUYST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-indole-2-carboxamide, commonly referred to as 6-MeO-TFMPP, is a synthetic compound belonging to the indole derivatives class. It has garnered attention in the scientific community due to its potential biological activities, particularly as a serotonin receptor agonist. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity studies, and potential therapeutic applications.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 378.351 g/mol

- CAS Number : 1795442-68-0

6-MeO-TFMPP is hypothesized to act primarily as a serotonin receptor agonist , which suggests that it may influence neurotransmitter systems involved in mood regulation and anxiety response. This mechanism indicates potential applications in treating mood disorders and anxiety-related conditions.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of 6-MeO-TFMPP against various tumor cell lines. The findings are summarized in the following table:

| Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference Drug |

|---|---|---|---|

| M-HeLa (Cervical Cancer) | 15.0 | 4.5 | Sorafenib |

| PC3 (Prostate Cancer) | 20.5 | 3.0 | Sorafenib |

| Chang Liver Cells | 67.5 | - | - |

The selectivity index (SI) is calculated as the ratio of IC50 values for normal cells to tumor cells. A higher SI indicates a more selective action against tumor cells compared to normal cells.

Case Studies

- Study on Cytotoxicity : A study published in MDPI demonstrated that various indole derivatives, including 6-MeO-TFMPP, exhibited significant cytotoxic activity against M-HeLa cells while showing lower toxicity towards normal liver cells. The selectivity of these compounds is crucial for their potential therapeutic use in oncology .

- Serotonin Receptor Activity : Research indicates that compounds similar to 6-MeO-TFMPP can modulate serotonin receptor activity, which may lead to anxiolytic and antidepressant effects. The agonistic action on serotonin receptors suggests a pathway for developing treatments for depression and anxiety disorders.

Stability and Reactivity

The stability of 6-MeO-TFMPP under various conditions has been noted in several studies:

- The compound is relatively stable under normal conditions but may decompose over time when exposed to acidic or basic environments.

- It is soluble in organic solvents such as ethanol and methanol, which may facilitate its use in laboratory settings.

Comparison with Similar Compounds

Comparison with Similar Indole-2-Carboxamide Derivatives

Structural and Functional Differences

The table below highlights key structural and pharmacological distinctions between the target compound and related analogs:

Pharmacological Implications

- Electron-Donating vs.

- Side Chain Hydrophobicity : The trifluoro-hydroxy-phenylpropyl side chain introduces steric bulk and hydrophobicity, which may improve membrane permeability over benzoylphenyl or biphenyl groups .

- Fluorine Effects : The trifluoromethyl group could enhance metabolic stability and bioavailability, as seen in other fluorinated pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.